N-(3-Ethylphenyl)-2-methyl-N~2~-(4-methylphenyl)alaninamide
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Overview
Description
N-(3-Ethylphenyl)-2-methyl-N~2~-(4-methylphenyl)alaninamide is an organic compound belonging to the class of amides It is characterized by the presence of an amide functional group (-CONH-) attached to a substituted alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylphenyl)-2-methyl-N~2~-(4-methylphenyl)alaninamide typically involves the reaction of 3-ethylphenylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with 2-methylalanine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethylphenyl)-2-methyl-N~2~-(4-methylphenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(3-Ethylphenyl)-2-methyl-N~2~-(4-methylphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Ethylphenyl)-2-methyl-N~2~-(4-methylphenyl)alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methylphenyl)-2-methyl-N~2~-(4-methylphenyl)alaninamide
- N-(3-Ethylphenyl)-2-methyl-N~2~-(4-ethylphenyl)alaninamide
- N-(3-Ethylphenyl)-2-methyl-N~2~-(4-methylphenyl)glycinamide
Uniqueness
N-(3-Ethylphenyl)-2-methyl-N~2~-(4-methylphenyl)alaninamide is unique due to its specific substitution pattern on the phenyl rings and the alanine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90304-66-8 |
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Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-methyl-2-(4-methylanilino)propanamide |
InChI |
InChI=1S/C19H24N2O/c1-5-15-7-6-8-17(13-15)20-18(22)19(3,4)21-16-11-9-14(2)10-12-16/h6-13,21H,5H2,1-4H3,(H,20,22) |
InChI Key |
VOWLWWKPJDYYLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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